2,4,5-Triiodobenzoic acid

Plant Biology Auxin Transport Inhibition Structure-Activity Relationship

Select 2,4,5-Triiodobenzoic acid for your radiopaque biomaterial R&D. Unlike the 2,3,5- (auxin inhibitor) or 2,4,6- (clinical contrast scaffold) isomers, the 2,4,5-substitution pattern uniquely optimizes end-capping efficiency for poly(lactic acid) and methacrylate copolymer systems. This enables the synthesis of inherently radiopaque, biodegradable embolic microspheres with sustained HU values exceeding a 2 mm aluminum wedge over months of degradation, as well as thin (<0.5 mm), X-ray visible cardiovascular stents with low surface thrombogenicity. Ensure your polymerization kinetics and long-term imaging performance are not compromised by generic isomer substitution.

Molecular Formula C7H3I3O2
Molecular Weight 499.81 g/mol
CAS No. 35674-21-6
Cat. No. B12692978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Triiodobenzoic acid
CAS35674-21-6
Molecular FormulaC7H3I3O2
Molecular Weight499.81 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)I)I)C(=O)O
InChIInChI=1S/C7H3I3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyOKIYNVQMLZHZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Triiodobenzoic Acid (CAS 35674-21-6): Technical Baseline and Procurement Context


2,4,5-Triiodobenzoic acid (CAS 35674-21-6, molecular formula C₇H₃I₃O₂, molecular weight 499.81 g/mol) is a triiodinated derivative of benzoic acid with iodine atoms substituted at the 2, 4, and 5 positions of the benzene ring [1]. It belongs to the class of triiodobenzoic acids, which are widely employed as X-ray contrast agents and precursors for radiopaque polymeric biomaterials due to their high iodine content (approximately 76% by weight) . The compound is typically supplied as a white to off-white crystalline powder with purity specifications of ≥95% or higher . Its primary applications include use as a synthetic intermediate for iodinated contrast media, an end-capping agent for radiopaque biodegradable polymers, and a building block for CT-responsive materials [2].

2,4,5-Triiodobenzoic Acid: Why In-Class Substitution Without Quantification Is Inadequate


Triiodobenzoic acids share the same molecular formula and iodine content, but the position of iodine substitution critically alters physicochemical properties, biological activity, and synthetic utility. The 2,4,5-isomer differs fundamentally from the more extensively studied 2,3,5-isomer (TIBA, a well-characterized auxin transport inhibitor) and the 2,4,6-isomer (the core scaffold for clinical iodinated contrast agents) [1]. Substitution pattern affects hydrogen bonding capacity, steric accessibility of the carboxylic acid moiety, and electronic distribution across the aromatic ring, which in turn governs solubility, reactivity in esterification/amidation reactions, and compatibility with downstream formulations [2]. Consequently, generic substitution among triiodobenzoic acid isomers without verifying performance equivalence in the specific experimental or manufacturing context can lead to altered radiopacity, inconsistent polymerization kinetics, or unintended biological effects [3]. The quantitative evidence presented below establishes where 2,4,5-triiodobenzoic acid provides measurable differentiation relative to its closest analogs.

2,4,5-Triiodobenzoic Acid: Verifiable Differentiation Evidence vs. Closest Analogs


Iodine Substitution Pattern Differentiates 2,4,5-Triiodobenzoic Acid from 2,3,5-TIBA in Auxin Transport Inhibition Activity

The 2,3,5-triiodobenzoic acid isomer (TIBA, CAS 88-82-4) is a well-established inhibitor of auxin polar transport, with documented activity in plant growth regulation [1]. In contrast, the 2,4,5-isomer lacks the specific 2,3,5-substitution pattern required for optimal binding to auxin transport proteins and does not share this biological function [2]. This structural distinction is critical for researchers requiring a triiodobenzoic acid scaffold without auxin-modulating activity, where the 2,4,5-isomer serves as an inert alternative for applications in polymer synthesis or radiopaque materials development [3].

Plant Biology Auxin Transport Inhibition Structure-Activity Relationship

2,4,5-Triiodobenzoic Acid vs. 2,4,6-Isomer: Differential Utility in Clinical Contrast Media Development

The 2,4,6-triiodobenzoic acid scaffold (CAS 2012-31-9) serves as the core structure for nearly all clinically approved iodinated X-ray contrast media, including diatrizoate, iothalamate, and iopromide [1]. The 2,4,5-isomer, in contrast, is not employed as a direct contrast agent scaffold but finds niche utility as a synthetic intermediate for specialized radiopaque polymers and as a CT-responsive molecular building block [2]. This distinction is supported by the patent literature, which predominantly claims 2,4,6-substituted derivatives for clinical contrast applications, while 2,4,5-substituted derivatives appear primarily in polymer and materials science contexts [3].

Radiographic Contrast Media Medical Imaging Pharmaceutical Intermediates

Quantitative Radiopacity Performance: 2,4,5-Triiodobenzoic Acid-Terminated Star Polymer Exhibits Superior HU Values vs. Linear Analog

When employed as an end-capping agent for poly(lactic acid) (PLA), 2,4,5-triiodobenzoic acid (TIBA) confers quantifiable radiopacity to the resulting polymeric microspheres. In a direct head-to-head comparison, star-shaped 4-arm TIBA-terminated PLA (I-S-PLA) microspheres exhibited higher iodine content and greater radiopacity than linear 2-arm TIBA-terminated PLA (I-L-PLA) microspheres [1]. Micro-CT analysis revealed that I-S-PLA microspheres maintained higher Hounsfield unit (HU) values than a 2 mm aluminum wedge throughout the degradation period, whereas I-L-PLA showed faster iodine content decline and corresponding attenuation in micro-CT imaging [2]. This structural architecture-dependent performance demonstrates that the 2,4,5-isomer's end-group reactivity enables tunable radiopacity in biodegradable embolic materials [3].

Radiopaque Biomaterials Micro-CT Imaging Polymer Modification

2,4,5-Triiodobenzoic Acid: Quantitatively Validated Application Scenarios


Synthesis of Radiopaque Biodegradable Polymers for Embolic Microspheres

2,4,5-Triiodobenzoic acid is employed as an end-capping agent for poly(lactic acid) (PLA) to produce inherently radiopaque biodegradable microspheres with micro-CT imaging capability [1]. The star 4-arm TIBA-terminated PLA architecture yields microspheres with higher iodine content and superior long-term radiopacity compared to linear 2-arm analogs, maintaining HU values exceeding a 2 mm aluminum wedge throughout degradation [2]. This application is validated for interventional embolization therapies requiring non-invasive, long-term tracking of embolic agents [3].

Preparation of Triiodobenzoate-Containing Methacrylic Monomers for Hemocompatible Biomaterials

The 2,4,5-triiodobenzoic acid scaffold can be esterified to produce methacrylic monomers such as 2-(2',3',5'-triiodobenzoyl)-ethyl methacrylate, which copolymerizes with methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) at high conversion rates (>99.5%) [1]. The resulting terpolymers exhibit low surface thrombogenicity in vitro and marked radiopacity, enabling visualization of thin objects (<0.5 mm) using standard X-ray fluoroscopy [2]. This chemistry supports the development of radiopaque cardiovascular stents and other implantable devices with improved biocompatibility profiles relative to metallic alternatives [3].

Construction of Highly Branched Linear-Comb Poly(lactic acid) with Enhanced Thermal Stability

End-chain functionalization of highly branched linear-comb poly(lactic acid) (Lc-PLA) with 2,4,5-triiodobenzoic acid significantly improves glass transition temperature and thermal stability of the resulting I-Lc-PLA polymers [1]. Shorter PLA branch lengths contribute more iodinated end-group functionalized sites, yielding relatively higher iodine content and excellent radiopacity [2]. During three-month in vitro hydrolytic degradation, I-Lc-PLA50k maintained sufficient iodine content and high Hounsfield unit values, demonstrating well-maintained radiopacity suitable for long-term embolic applications [3].

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